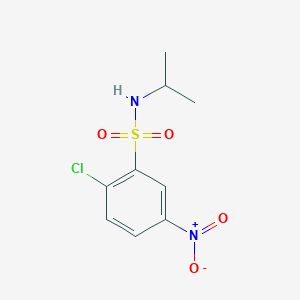

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol . This compound is characterized by the presence of a chloro group, an isopropyl group, and a nitro group attached to a benzenesulfonamide structure. It is used primarily in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide involves multiple steps. One common synthetic route includes the following steps :

Step 1: Thionyl chloride and N,N-dimethylformamide are used under reflux conditions.

Step 2: Triethylamine and tetrahydrofuran are used at temperatures ranging from 0 to 20°C.

Another method involves the use of ammonium chloride and zinc in methanol and water at temperatures between 20 to 40°C . Industrial production methods typically follow similar multi-step reactions to ensure high purity and yield.

Analyse Des Réactions Chimiques

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as zinc and ammonium chloride in methanol and water.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, triethylamine, and zinc . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide serves as an important intermediate for synthesizing various organic compounds. Its unique functional groups allow for versatile chemical modifications that can lead to the development of new materials and specialty chemicals.

The compound is being studied for its potential biological activities, particularly in relation to its interactions with biomolecules. Notable areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its effectiveness against resistant strains .

- Antidiabetic Potential : In silico studies indicate that derivatives of nitrobenzenesulfonamides can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The most active compounds demonstrated IC50 values ranging from 10.75 μM to 130.90 μM, suggesting significant inhibitory potential compared to standard antidiabetic drugs like acarbose .

- Immunomodulatory Effects : Research has shown that sulfonamide derivatives can act as co-adjuvants in vaccination protocols, enhancing immune responses in animal models.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the presence and position of functional groups on the benzene ring. Key findings from SAR studies include:

- Electron-Withdrawing Groups : The nitro group enhances inhibitory activity by stabilizing the transition state during enzyme interactions.

- Electron-Donating Groups : Alkyl substituents like isopropyl improve solubility and bioavailability, which are crucial for therapeutic applications.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Acarbose | 39.48 | α-glucosidase |

Case Studies

- Antimicrobial Studies : A series of experiments demonstrated the compound's effectiveness against various bacterial strains, establishing a comparative analysis with established antibiotics like penicillin G and ciprofloxacin .

- Diabetes Management Research : Investigations into related compounds highlighted their ability to inhibit α-glucosidase effectively, suggesting a potential therapeutic role in managing diabetes. This was supported by findings showing significant reductions in glucose absorption in vitro .

- Immunological Applications : A study demonstrated that sulfonamide derivatives could enhance antigen-specific immune responses when used as co-adjuvants in vaccination protocols, indicating their potential utility in vaccine development.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and isopropyl groups can influence the compound’s reactivity and binding properties.

Comparaison Avec Des Composés Similaires

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

2-Chloro-N-isopropylbenzenesulfonamide:

2-Chloro-5-nitrobenzenesulfonamide: Lacks the isopropyl group, which influences its chemical properties and uses.

N-isopropyl-5-nitrobenzenesulfonamide: Lacks the chloro group, affecting its substitution reactions and other chemical behaviors.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.

Activité Biologique

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide (CAS No. 90561-64-1), a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a nitro group and a chloro substituent that influence its reactivity and interactions with biological targets. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H11ClN2O4S

- Molecular Weight : 278.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can participate in redox reactions, while the chloro and isopropyl groups affect the compound's binding properties. These interactions can lead to modulation of cellular pathways, including:

- NF-κB Pathway : The compound may enhance the activation of NF-κB, a key regulator in immune response and inflammation .

- Antimicrobial Activity : It has been noted for potential antibacterial properties, which are significant in the context of rising antibiotic resistance .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antidiabetic Potential

In silico studies suggest that derivatives of nitrobenzenesulfonamides can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The most active compounds in these studies displayed IC50 values ranging from 10.75 μM to 130.90 μM, indicating significant inhibitory potential compared to standard drugs like acarbose .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of functional groups on the benzene ring significantly influence biological activity. For example:

- Electron-Withdrawing Groups : The nitro group enhances inhibitory activity by stabilizing the transition state during enzyme interactions.

- Electron-Donating Groups : Alkyl substituents like isopropyl can increase solubility and bioavailability.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Acarbose | 39.48 | α-glucosidase |

Case Studies

- Immunomodulatory Effects : A study demonstrated that sulfonamide derivatives could act as co-adjuvants in vaccination protocols, enhancing antigen-specific immune responses in murine models .

- Antidiabetic Activity : Another investigation into related compounds highlighted their ability to inhibit α-glucosidase effectively, suggesting a potential therapeutic role in managing diabetes .

Propriétés

IUPAC Name |

2-chloro-5-nitro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c1-6(2)11-17(15,16)9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYERHQKIECRDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.